molecular formula C21H24N2O B13144178 8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one

8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B13144178
M. Wt: 320.4 g/mol
InChI Key: HFACVTOTLWKAST-UHFFFAOYSA-N
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Description

8-Benzyl-4-phenyl-2,8-diazaspiro[45]decan-3-one is a spirocyclic compound with a unique structure that includes both benzyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a linear precursor containing benzyl and phenyl groups with a diaza component. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    8-Benzyl-2,8-diazaspiro[4.5]decan-3-one: This compound is similar in structure but lacks the phenyl group.

    4-Phenyl-2,8-diazaspiro[4.5]decan-3-one: This compound is similar but lacks the benzyl group.

Uniqueness

8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one is unique due to the presence of both benzyl and phenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H24N2O

Molecular Weight

320.4 g/mol

IUPAC Name

8-benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one

InChI

InChI=1S/C21H24N2O/c24-20-19(18-9-5-2-6-10-18)21(16-22-20)11-13-23(14-12-21)15-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,22,24)

InChI Key

HFACVTOTLWKAST-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CNC(=O)C2C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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